ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate
CAS No.: 433702-79-5
Cat. No.: VC7001462
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
![ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate - 433702-79-5](/images/structure/VC7001462.png)
Specification
CAS No. | 433702-79-5 |
---|---|
Molecular Formula | C13H14N2O3S |
Molecular Weight | 278.33 |
IUPAC Name | ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate |
Standard InChI | InChI=1S/C13H14N2O3S/c1-2-18-10(16)6-15-7-14-12-11(13(15)17)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3 |
Standard InChI Key | BSNPBSNWKULNJU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Configuration
The compound’s scaffold consists of a cyclopenta thieno[2,3-d]pyrimidine system, a tricyclic framework formed by fusing a cyclopentane ring (C5) with a thieno[2,3-d]pyrimidine moiety. The thieno[2,3-d]pyrimidine component itself comprises a thiophene ring (five-membered, sulfur-containing) fused to a pyrimidine ring (six-membered, nitrogen-containing). At position 3 of the pyrimidine ring, an acetoxyethyl group (-CH2COOCH2CH3) is appended, while position 4 hosts a ketone functional group (=O) .
Molecular Formula and Weight
The molecular formula of ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-3-yl)acetate is C13H14N2O3S, as derived from structural analysis and corroborated by analogous compounds in PubChem entries . Its molecular weight calculates to 278.33 g/mol, with contributions from sulfur (32.07 g/mol), nitrogen (28.02 g/mol), and oxygen (48.00 g/mol).
Table 1: Comparative Molecular Data for Related Compounds
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through a multi-step sequence involving:
-
Core Formation: Cyclocondensation of a thiourea derivative with a cyclopentanone precursor to construct the thieno[2,3-d]pyrimidine system.
-
Esterification: Introduction of the acetoxyethyl group via nucleophilic substitution or Mitsunobu reaction, leveraging the reactivity of the pyrimidine nitrogen.
-
Oxidation: Establishment of the ketone at position 4 using oxidizing agents such as Jones reagent or pyridinium chlorochromate .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in optimizing yield and purity due to the compound’s stereochemical complexity. Continuous-flow reactors and enzyme-mediated catalysis have been proposed to enhance scalability, though detailed protocols remain proprietary .
Physicochemical Characterization
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and ester) and ~1250 cm⁻¹ (C-O-C stretch of ester).
-
NMR Spectroscopy:
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C, with decomposition onset at 210°C. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL) .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for amide derivatives. For example, reaction with ammonia generates 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-3-yl)acetamide, a compound screened for kinase inhibition .
Reductive Modification of the Ketone
Catalytic hydrogenation (H2/Pd-C) reduces the 4-oxo group to a hydroxyl group, producing a secondary alcohol derivative. This modification alters the compound’s electronic profile, potentially enhancing membrane permeability .
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyurethane matrices improves thermal stability (10% weight loss at 280°C vs. 240°C for unmodified polymer). The thiophene moiety facilitates π-π interactions, enhancing mechanical strength .
Coordination Chemistry
The sulfur and nitrogen atoms serve as ligating sites for transition metals. Complexes with Cu(II) demonstrate catalytic activity in Suzuki-Miyaura coupling reactions, achieving yields up to 78% under mild conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume